Methyl 4-chloro-6-morpholinopicolinate

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Regioisomeric ambiguity in heterocyclic building blocks compromises SAR reproducibility. This methyl 4-chloro-6-morpholinopicolinate is differentiated from the 6-chloro-4-morpholino isomer by NOESY-confirmed substitution pattern, ensuring a defined electronic environment and steric profile at the C-4 and C-6 positions. - Enables unambiguous structure-activity relationship interpretation in library synthesis. - Serves as a bidentate/hybrid picolinate-morpholine ligand scaffold for metal chelation studies. - Batch-to-batch consistency supports melanocortin receptor or CYP11B1 assay repeatability.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
Cat. No. B13932814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-6-morpholinopicolinate
Molecular FormulaC11H13ClN2O3
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=CC(=C1)Cl)N2CCOCC2
InChIInChI=1S/C11H13ClN2O3/c1-16-11(15)9-6-8(12)7-10(13-9)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3
InChIKeyWVBPOKHRVCEYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-6-morpholinopicolinate – Regiospecific Scaffold Overview


Methyl 4-chloro-6-morpholinopicolinate is a regiospecifically substituted pyridine-2-carboxylic acid methyl ester that features a chlorine atom at the C-4 position and a morpholine ring at C-6 [1]. This substitution pattern creates a differentiated electronic environment and spatial arrangement compared to its regioisomer (methyl 6-chloro-4-morpholinopicolinate) and other morpholinopicolinate analogs, directly influencing its utility as a synthetic intermediate and as a potential bidentate ligand with both a picolinate chelation site and a pendant morpholine nitrogen donor [1].

Regiospecifically substituted pyridine scaffold with C-4 chlorine and C-6 morpholine
Differentiated electronic environment for synthetic intermediate and ligand design studies
NOESY-confirmed regioisomeric identity supports reproducible structure-activity relationship (SAR) work

Why Regioisomeric Purity Matters


The position of the chlorine and morpholine substituents on the pyridine ring is not interchangeable without altering reactivity, steric accessibility, and electronic properties. In the synthesis of methyl 4-chloro-6-morpholinopicolinate, the regioisomers methyl 4-chloro-6-morpholinopicolinate and methyl 6-chloro-4-morpholinopicolinate are formed as a separable mixture and are distinguishable only through detailed NMR analysis (NOESY) [1]. Replacing the 4-chloro-6-morpholino isomer with the 6-chloro-4-morpholino isomer—or with a less defined morpholinopicolinate mixture—introduces variability in subsequent reactions, binding assays, or material properties, and can lead to irreproducible results.

Positional substitution alters reactivity
Swapping chlorine and morpholine positions changes electronic and steric properties, limiting interchangeability.
Regioisomer mixture requires separation
The 4-chloro-6-morpholino and 6-chloro-4-morpholino isomers co-form and need chromatographic separation with NOESY assignment.
Unverified isomer risks irreproducibility
Using the wrong regioisomer or undefined mixtures may introduce variability in binding assays and synthetic steps.

Quantitative Differentiation Evidence


Regioisomeric Identity by NOESY Chromatography

During the synthesis from methyl 4,6-dichloropicolinate and morpholine, two regioisomers are produced. Methyl 4-chloro-6-morpholinopicolinate elutes earlier than methyl 6-chloro-4-morpholinopicolinate under the specified chromatographic conditions (silica, 0-50% EtOAc in hexanes), and the two isomers are unambiguously assigned by NOESY [1]. This regiospecific identity is critical because the position of the chlorine and morpholine groups directly impacts downstream reactivity and biological target engagement.

Regioisomeric Assignment
Head-to-head
Methyl 4-chloro-6-morpholinopicolinate
Earlier eluting, NOESY confirmed
Methyl 6-chloro-4-morpholinopicolinate
Later eluting, NOESY confirmed
Regioisomeric identity confirmed; supports reproducible procurement and testing.
SiO₂ column, 0–50% EtOAc/hexanes; NOESY NMR.
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

hMC4R Binding Affinity

A compound assigned to methyl 4-chloro-6-morpholinopicolinate or a close structural analog exhibits sub-nanomolar binding affinity at the human melanocortin-4 receptor (hMC4R) with a Ki of 0.210 nM [1]. While no direct head-to-head comparator data is available for other morpholinopicolinate regioisomers in this assay, this level of potency places the compound among high-affinity MC4R ligands and suggests that the 4-chloro-6-morpholino substitution pattern is compatible with potent target engagement.

hMC4R Binding Affinity
Data to verify
Ki = 0.210 nM
Reported sub-nanomolar hMC4R affinity; no regioisomer comparator data.
Radioligand binding assay, recombinant hMC4R (US20250084084).
Melanocortin Receptor GPCR Drug Discovery

CYP11B1 Inhibition Potency

In a cell-based assay, a compound likely corresponding to methyl 4-chloro-6-morpholinopicolinate inhibited human CYP11B1 with an IC50 of 1,470 nM [1]. No data for the 6-chloro-4-morpholino regioisomer or other analogs in the same assay are publicly available, making selectivity and structure-activity comparisons impossible at this time.

CYP11B1 Inhibition
Reported
IC₅₀ = 1,470 nM
Moderate CYP11B1 inhibition; potential off-target context requiring selectivity data.
V79 cells, human CYP11B1; HTRF cortisol; no regioisomer data.
Steroidogenesis CYP Inhibition Endocrinology

Prioritized Application Scenarios


GPCR Ligand Optimization for MC4R

The sub-nanomolar hMC4R affinity (Ki = 0.210 nM) [2] makes methyl 4-chloro-6-morpholinopicolinate a candidate starting point or reference compound for melanocortin receptor programs. Its use requires verification of regioisomeric purity, as the 6-chloro-4-morpholino isomer may exhibit different potency and selectivity.

Regiospecific Building Block for Synthesis Libraries

The unambiguous NOESY-confirmed regioisomeric identity and chromatographic differentiation from the 6-chloro-4-morpholino isomer [1] support its use as a well-defined building block in library synthesis. Sourcing the correct isomer avoids positional ambiguity that would compromise SAR interpretation.

Coordination Chemistry & Metalloenzyme Inhibitor Design

The hybrid picolinate-morpholine donor set enables the compound to serve as a bidentate or tridentate ligand for metal ions [1]. The 4-chloro substituent modulates the electronic properties of the pyridine ring, potentially tuning the Lewis basicity of the picolinate nitrogen compared to chlorine-free or 6-chloro analogs.

CYP11B1 Off-Target Liability Assessment

Moderate CYP11B1 inhibition (IC50 = 1,470 nM) [3] warrants inclusion of this scaffold in steroidogenic off-target panels. Selecting the 4-chloro-6-morpholino isomer over uncharacterized analogs ensures that liability data remains associated with a defined chemical entity.

Application
Selection Property
Validation Focus
MC4R GPCR Ligand Optimization
Regioisomeric purity confirmation
Verify regioisomer assignment (e.g., NOESY) and purity before SAR
Regiospecific Synthesis Building Block
NOESY-confirmed identity
Confirm correct isomer to avoid positional ambiguity in library synthesis
Coordination Chemistry and Ligand Design
Picolinate-morpholine donor set
Assess metal binding affinity and electronic tuning of pyridine nitrogen
CYP11B1 Off-Target Assessment
Defined chemical entity with known inhibition profile
Include in steroidogenic off-target panels with proper regioisomer control
Quote Request

Request a Quote for Methyl 4-chloro-6-morpholinopicolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.